![molecular formula C5H3NO B065723 7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene CAS No. 172419-44-2](/img/structure/B65723.png)
7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene, also known as oxabicycloheptatriene, is a heterocyclic compound that has gained interest in the scientific community due to its unique chemical properties. This compound is a cyclic enamine that contains a seven-membered ring, which makes it structurally different from other cyclic compounds.1.0]hepta-1,3,5-triene.
Wirkmechanismus
The mechanism of action of 7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene is not fully understood, but it is believed to involve the inhibition of enzymes involved in the replication of viruses, bacteria, and fungi. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene has been found to have various biochemical and physiological effects, including the inhibition of viral replication, the inhibition of bacterial and fungal growth, and the induction of apoptosis in cancer cells. It has also been found to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs. However, one of the limitations is that the synthesis of this compound can be challenging, and it may not be readily available for use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene. One of the main areas of research is in the development of new drugs, particularly for the treatment of viral, bacterial, and fungal infections. It may also have potential applications in the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene can be achieved through various methods, including the Diels-Alder reaction, the Pictet-Spengler reaction, and the Nazarov cyclization. The most common method is the Diels-Alder reaction, which involves the reaction between a diene and a dienophile. This reaction can be catalyzed by Lewis acids, such as aluminum chloride or boron trifluoride. The Pictet-Spengler reaction involves the reaction between an indole or tryptamine and an aldehyde or ketone. The Nazarov cyclization involves the reaction between a divinylketone and a Lewis acid, such as zinc chloride or boron trifluoride.
Wissenschaftliche Forschungsanwendungen
7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene has been the subject of several scientific studies due to its potential applications in various fields. One of the main areas of research is in the development of new drugs. This compound has been found to have antiviral, antibacterial, and antifungal properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential use in the treatment of cancer, as it has been found to have cytotoxic effects on cancer cells.
Eigenschaften
CAS-Nummer |
172419-44-2 |
---|---|
Produktname |
7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene |
Molekularformel |
C5H3NO |
Molekulargewicht |
93.08 g/mol |
IUPAC-Name |
7-oxa-2-azabicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C5H3NO/c1-2-4-5(7-4)6-3-1/h1-3H |
InChI-Schlüssel |
CXVSULTXGLIXRN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(O2)N=C1 |
Kanonische SMILES |
C1=CC2=C(O2)N=C1 |
Synonyme |
7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.